molecular formula C15H14ClN3O2S B5725052 3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B5725052
M. Wt: 335.8 g/mol
InChI Key: KDLGWJFMUDZFDN-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxy group, and a pyridin-2-ylcarbamothioyl group attached to a benzamide core

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-2-21-12-7-6-10(9-11(12)16)14(20)19-15(22)18-13-5-3-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGWJFMUDZFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Carbamothioylation: The amino group is then reacted with pyridine-2-carbamothioyl chloride under basic conditions to form the desired carbamothioyl derivative.

    Amidation: The final step involves the amidation of the carbamothioyl derivative with 3-chloro-4-ethoxybenzoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-ethoxy-N-(2-pyridinylmethyl)benzamide
  • 3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide

Uniqueness

3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

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